molecular formula C29H46F2O3 B053692 Dfdm-calcitriol CAS No. 123836-13-5

Dfdm-calcitriol

Cat. No.: B053692
CAS No.: 123836-13-5
M. Wt: 480.7 g/mol
InChI Key: OUCLWOMRWNRDCS-BRCLTZEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dfdm-calcitriol is a synthetically derived, high-affinity agonist for the vitamin D receptor (VDR), designed for advanced research applications. This compound mimics the biological activity of native calcitriol (1,25-dihydroxyvitamin D3) but is distinguished by its modified side chain, which may enhance metabolic stability and receptor binding specificity. Its primary research value lies in elucidating the genomic and non-genomic signaling pathways mediated by VDR, a ligand-activated transcription factor that regulates gene expression involved in cell proliferation, differentiation, and apoptosis. Researchers utilize this compound to investigate its potent effects in models of oncology, particularly in probing the mechanisms behind the anti-proliferative and pro-differentiative responses in various cancer cell lines, including breast, prostate, and colon cancers. Furthermore, it serves as a critical tool in immunology and dermatology research, where VDR signaling modulates immune cell function and skin cell homeostasis. By providing a stable and potent VDR ligand, this compound enables precise dissection of vitamin D's role in calcium homeostasis, bone biology, and its potential therapeutic applications in autoimmune and neoplastic diseases, making it an indispensable compound for molecular biology and pharmacology laboratories.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

123836-13-5

Molecular Formula

C29H46F2O3

Molecular Weight

480.7 g/mol

IUPAC Name

(1R,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-6-ethyl-5,5-difluoro-6-hydroxyoctan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C29H46F2O3/c1-6-28(34,7-2)29(30,31)16-14-19(3)24-12-13-25-21(9-8-15-27(24,25)5)10-11-22-17-23(32)18-26(33)20(22)4/h10-11,19,23-26,32-34H,4,6-9,12-18H2,1-3,5H3/b21-10+,22-11-/t19-,23-,24-,25?,26?,27-/m1/s1

InChI Key

OUCLWOMRWNRDCS-BRCLTZEPSA-N

SMILES

CCC(CC)(C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)(F)F)O

Isomeric SMILES

CCC(CC)(C(CC[C@@H](C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(C3=C)O)O)C)(F)F)O

Canonical SMILES

CCC(CC)(C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)(F)F)O

Other CAS No.

123836-13-5

Synonyms

24,24-difluoro-1,25-dihydroxy-26,27-dimethylvitamin D3
DFDM-calcitriol

Origin of Product

United States

Molecular Mechanisms of Action of Calcitriol and Analogs

Vitamin D Receptor (VDR) System Interactions

The biological effects of calcitriol (B1668218) are primarily mediated through its interaction with the Vitamin D Receptor (VDR), a protein that functions as a ligand-activated transcription factor. mdpi.commdpi.com This interaction initiates a cascade of molecular events that ultimately regulate the expression of target genes.

Ligand Binding to VDR and Conformational Changes

Calcitriol, the hormonally active form of vitamin D, serves as a high-affinity ligand for the VDR. mdpi.commdpi.com The VDR protein has two main functional domains: a DNA-binding domain (DBD) at the N-terminus and a ligand-binding domain (LBD) at the C-terminus. mdpi.comproteopedia.org The binding of calcitriol to the LBD of the VDR is a critical first step that induces a significant conformational change in the receptor protein. mdpi.comencyclopedia.pub This structural rearrangement is essential for the subsequent steps in the signaling pathway. The ligand-induced conformational change facilitates the dissociation of corepressor proteins and allows for the recruitment of coactivator proteins. mdpi.comencyclopedia.pub

The binding of the VDR to DNA can shift the receptor from a low-affinity to a high-affinity ligand-binding conformation, indicating that the DNA itself plays a role in modulating the receptor's sensitivity to its ligand. nih.gov

Heterodimerization of VDR with Retinoid X Receptor (RXR)

Following the ligand-induced conformational change, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), another member of the nuclear receptor superfamily. mdpi.comwikipedia.orgnih.govmdpi.com This VDR-RXR heterodimer is the primary functional unit that interacts with DNA. nih.govresearchgate.net The formation of this complex is a crucial step that enhances the DNA binding affinity and specificity of the VDR. proteopedia.orgyoutube.com The interaction between VDR and RXR is a key aspect of the signaling pathway, allowing for a combinatorial mechanism of gene regulation. nih.gov

Binding to Vitamin D Response Elements (VDREs) on DNA

The VDR-RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs), which are located in the promoter regions of target genes. mdpi.comresearchgate.netnih.gov VDREs typically consist of two direct repeats of a hexameric nucleotide sequence, separated by a three-nucleotide spacer (DR3-type element). nih.gov The binding of the VDR-RXR complex to these VDREs is a highly specific interaction that determines which genes will be regulated by calcitriol. nih.govnih.gov The specific sequence of the VDRE can influence the binding affinity and the transcriptional response. nih.gov

Genomic Regulation of Gene Expression

The binding of the VDR-RXR heterodimer to VDREs initiates the genomic regulation of gene expression, which can involve either the activation or repression of target genes. mdpi.comwikipedia.org This regulation is a complex process involving the recruitment of additional proteins that modify chromatin structure and influence the transcriptional machinery. nih.gov

Upon binding to a VDRE, the VDR-RXR complex can either activate or repress the transcription of the associated gene. researchgate.netnih.gov Transcriptional activation involves the recruitment of coactivator proteins that facilitate the assembly of the transcription machinery, leading to increased gene expression. mdpi.com Conversely, transcriptional repression can occur through the recruitment of corepressor proteins that inhibit the transcription process. mdpi.com The decision to activate or repress a gene is influenced by the specific VDRE sequence, the cellular context, and the presence of other transcription factors. nih.govnih.gov For instance, calcitriol has been shown to transcriptionally repress the catalytic subunit of telomerase in certain cancer cells. mdpi.com

The transcriptional activity of the VDR-RXR complex is heavily dependent on its interaction with co-modulator proteins, which include both coactivators and corepressors. mdpi.com Coactivators, such as those of the steroid receptor coactivator (SRC) family, bind to the ligand-activated VDR and help to recruit other proteins, including histone acetyltransferases (HATs), which modify chromatin to a more open and transcriptionally active state. nih.gov

Corepressors, on the other hand, are typically bound to the unliganded VDR. Upon ligand binding, these corepressors are released, allowing for the binding of coactivators. mdpi.com In some contexts of gene repression, the ligand-bound VDR-RXR complex can recruit corepressor complexes that contain histone deacetylases (HDACs), which lead to a more condensed chromatin structure and transcriptional silencing. mdpi.com The specific set of co-modulators present in a given cell type contributes to the tissue-specific effects of calcitriol. mdpi.com

Regulation of Specific Gene Expression

The genomic actions of calcitriol are mediated by the vitamin D receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor. oup.comnih.gov Upon binding to calcitriol, the VDR forms a heterodimer with the retinoid X receptor (RXR). nih.govresearchgate.net This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. researchgate.netmdpi.com

This mechanism allows calcitriol and its analogs to regulate a diverse set of genes critical for mineral homeostasis, cell proliferation, and immune function. nih.gov Key examples of genes regulated by calcitriol include:

Calcium-Sensing Receptor (CaSR), Klotho, and VDR: In parathyroid cells, calcitriol-bound VDR induces the transcription of the CaSR, Klotho, and VDR genes themselves. researchgate.net Increased CaSR expression enhances the sensitivity of parathyroid cells to calcium, while increased Klotho expression heightens their sensitivity to Fibroblast Growth Factor 23 (FGF23). researchgate.net This creates a feedback loop that helps regulate parathyroid hormone (PTH) synthesis and secretion. researchgate.netencyclopedia.pub

Cell Cycle Regulators (c-myc, CDKN1a, CDKN1b): Calcitriol can suppress cell proliferation by influencing the expression of genes that control the cell cycle. For instance, it has been shown to inhibit cell cycle progression by upregulating cyclin-dependent kinase inhibitors like CDKN1a (p21) and CDKN1b (p27) and downregulating proto-oncogenes such as c-myc. researchgate.net

MicroRNA (Let-7): Calcitriol can also regulate gene expression post-transcriptionally. It increases the transcription of the Let-7 family of microRNAs, which in turn can decrease the stability of PTH messenger RNA (mRNA), further contributing to the suppression of parathyroid hormone. researchgate.net

Calcium Transport Proteins (TRPV6, Calbindin D9k, Ca2+-ATPases): A primary function of calcitriol is to enhance intestinal calcium absorption. It achieves this by upregulating the expression of genes that facilitate calcium transport across intestinal epithelial cells. oup.comdroracle.ai These include the transient receptor potential vanilloid type 6 (TRPV6) channel, the intracellular calcium-binding protein Calbindin D9k, and plasma membrane Ca2+-ATPases (PMCA1b). oup.comyoutube.com

Table 1: Genes Regulated by Calcitriol and Analogs
GeneProtein ProductFunctionEffect of CalcitriolPhysiological Outcome
CaSRCalcium-Sensing ReceptorDetects extracellular calcium levelsUpregulationIncreased sensitivity to calcium, PTH suppression researchgate.net
KLKlothoCo-receptor for FGF23UpregulationIncreased sensitivity to FGF23, PTH suppression researchgate.net
VDRVitamin D ReceptorMediates calcitriol's genomic actionsUpregulationFeedback regulation of vitamin D signaling researchgate.net
c-mycc-MycTranscription factor, promotes cell proliferationDownregulationInhibition of cell proliferation researchgate.net
CDKN1ap21Cyclin-dependent kinase inhibitorUpregulationCell cycle arrest, inhibition of proliferation researchgate.net
CDKN1bp27Cyclin-dependent kinase inhibitorUpregulationCell cycle arrest, inhibition of proliferation researchgate.net
TRPV6TRPV6 Calcium ChannelApical entry of calcium in intestineUpregulationIncreased intestinal calcium absorption oup.com
CALB1Calbindin D9kIntracellular calcium transportUpregulationFacilitated diffusion of calcium through enterocytes oup.comyoutube.com
ATP2B1PMCA1b (Ca2+-ATPase)Basolateral extrusion of calcium from intestineUpregulationActive transport of calcium into circulation oup.com

Ubiquitous VDR Distribution and Implications for Tissue-Specific Actions

The Vitamin D Receptor is found in a vast array of cell types throughout the body, far beyond the classic target tissues of intestine, bone, and kidney. nih.gov VDR expression has been identified in cells of the immune system, brain, heart, muscle, skin, and various endocrine glands, as well as in cancer cells. nih.govnih.gov This widespread distribution implies that calcitriol and its analogs have pleiotropic effects, influencing a multitude of biological processes unrelated to mineral metabolism. nih.gov

The tissue-specific actions of calcitriol analogs are determined by several factors, including:

The local expression levels of VDR and RXR.

The presence of tissue-specific co-activator and co-repressor proteins that modulate the activity of the VDR/RXR complex. nih.gov

The local metabolic activation and inactivation of the analog by enzymes like CYP27B1 (activation) and CYP24A1 (catabolism). researchgate.net

This tissue-specific machinery allows for the development of synthetic analogs with selective actions, which may retain desired anti-proliferative or immunomodulatory effects while minimizing the risk of hypercalcemia. nih.govresearchgate.net

Non-Genomic Actions of Calcitriol and Analogs

In addition to their effects on gene transcription, calcitriol and its analogs can elicit rapid cellular responses that are independent of the nuclear VDR and protein synthesis. nih.govjournalbonefragility.com These non-genomic actions are initiated at the cell membrane and involve the activation of various intracellular signaling cascades. nih.gov

Rapid Cellular Responses Independent of Transcription

These responses occur within seconds to minutes, a timeframe too short to be accounted for by gene transcription and translation. nih.govjournalbonefragility.com A classic example is the rapid stimulation of intestinal calcium transport, a phenomenon termed "transcaltachia". nih.gov Other rapid, non-genomic effects include the opening of calcium and chloride channels and the generation of second messengers. nih.gov

Role of Membrane-Associated VDR Mechanisms

The non-genomic actions of calcitriol are believed to be mediated by a population of VDRs located at the plasma membrane. encyclopedia.pubnih.gov This membrane-associated VDR (mVDR) may be identical to the nuclear VDR but targeted to specific membrane microdomains like caveolae. nih.govnih.gov Another candidate receptor mediating these rapid effects is the Protein Disulfide Isomerase Family A Member 3 (PDIA3), also known as 1,25D3-MARRS (Membrane Associated, Rapid Response to Steroid). encyclopedia.pubnih.gov Upon binding calcitriol, these membrane receptors initiate downstream signaling events. nih.gov

Activation of Intracellular Signaling Pathways

Binding of calcitriol to its membrane receptor(s) triggers the activation of several intracellular signaling pathways. nih.gov These can include phospholipase C (PLC), mitogen-activated protein kinases (MAPK), and protein kinase C (PKC). nih.govmdpi.com This rapid signaling can, in turn, influence cellular processes and even cross-talk with the genomic signaling pathway. mdpi.com

One of the key pathways activated by the non-genomic actions of calcitriol is the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway. nih.govmdpi.com

Research Findings: Studies have demonstrated that calcitriol can induce the phosphorylation and activation of Akt in various cell types, including leukemia cells and kidney podocytes. nih.govnih.gov In HL60 leukemia cells, activation of the Akt pathway was shown to participate in the anti-apoptotic effects of calcitriol. nih.gov In a model of diabetic nephropathy, calcitriol treatment reversed the decrease in PI3K/p-Akt expression in podocytes, suggesting a protective role. nih.gov This activation is linked to the preservation of podocyte-specific markers like nephrin (B609532) and podocin. nih.gov The activation of PI3K/Akt signaling represents a crucial mechanism through which calcitriol and its analogs can rapidly influence cell survival, proliferation, and function. mdpi.comnih.gov

Table 2: Non-Genomic Signaling Pathways Activated by Calcitriol
PathwayKey MediatorsDownstream EffectsExample Cellular Context
PI3K/AktPhosphatidylinositol 3-Kinase, Akt (Protein Kinase B)Cell survival, anti-apoptosis, cell cycle controlLeukemia cells, kidney podocytes nih.govnih.gov
MAPKERK1/2, p38 MAPKCell proliferation, differentiation, inflammationKeratinocytes, cancer cells nih.govmdpi.com
PLCPhospholipase CGeneration of IP3 and DAG, calcium releaseMuscle cells nih.gov
PKCProtein Kinase CModulation of ion channels, gene expressionVarious cell types nih.gov
Modulation of Phospholipase C (PLC) and Mitogen-Activated Protein (MAP) Kinases

Calcitriol and its analogs can rapidly activate intracellular signaling pathways, including the Phospholipase C (PLC) and Mitogen-Activated Protein (MAP) kinase pathways, independent of gene transcription. nih.govencyclopedia.pub This non-genomic mechanism allows for swift cellular responses to vitamin D compounds.

Activation of PLC by calcitriol leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). researchgate.net The subsequent increase in intracellular calcium and activation of PKC can influence a variety of cellular processes.

The MAP kinase cascade, a critical signaling pathway involved in cell proliferation, differentiation, and apoptosis, is also a target of calcitriol and its analogs. nih.gov Studies have shown that calcitriol can induce the phosphorylation and activation of MAP kinases, including ERK1 and ERK2 (extracellular signal-regulated kinases). researchgate.netnih.gov This activation can be biphasic, with an early, rapid phase that is independent of the nuclear VDR and a later, sustained phase that may be linked to genomic actions. nih.gov For instance, in breast cancer cells, calcitriol has been observed to stimulate ERK1 and ERK2. nih.gov The activation of the MAPK pathway can contribute to the anti-proliferative effects of calcitriol in some cancer cells. researchgate.net

The table below summarizes key research findings on the modulation of PLC and MAP kinases by calcitriol.

Cell TypeCompoundPathway ModulatedObserved EffectReference
Breast Cancer Cells (MCF-7, MDA-MB-231)CalcitriolMAP Kinase (ERK1/ERK2)Biphasic activation of ERK1 and ERK2 nih.gov
Pancreatic Beta TC3 CellsCalcitriolMAP Kinase, PKCActivation of MAPK cascade and PKC researchgate.net
VariousCalcitriolPhospholipase C (PLC)Stimulation of PLC nih.govencyclopedia.pub
Inhibition of NF-κB Activation

The nuclear factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of inflammation, immune responses, cell survival, and proliferation. mdpi.com Constitutive activation of NF-κB is a hallmark of many chronic inflammatory diseases and cancers. mdpi.com Calcitriol and its analogs have demonstrated potent anti-inflammatory effects, in part, through their ability to inhibit the NF-κB signaling pathway. mdpi.comresearchgate.net

The inhibitory effects of calcitriol on NF-κB are multifaceted and can occur through several mechanisms:

Stabilization of IκBα: Calcitriol can enhance the stability of the NF-κB inhibitory protein α (IκBα). mdpi.com IκBα sequesters NF-κB dimers in the cytoplasm, preventing their translocation to the nucleus and subsequent activation of target genes. By stabilizing IκBα, calcitriol effectively keeps NF-κB in an inactive state. mdpi.com

Interaction with IKKβ: The vitamin D receptor (VDR) has been shown to physically interact with IκB kinase β (IKKβ), a key enzyme responsible for the phosphorylation and subsequent degradation of IκBα. mdpi.com This interaction can interfere with the function of IKKβ, thereby preventing the release of NF-κB.

Blocking NF-κB DNA Binding: Calcitriol has also been reported to block the binding of NF-κB to its DNA response elements, thus directly inhibiting the transcription of NF-κB target genes. mdpi.com

Reduced p105/p50 Expression: In human naïve B cells, VDR activation by calcitriol leads to a significant reduction in the protein and mRNA expression of p105/p50, a component of the NF-κB pathway. nih.gov This is achieved by impairing the nuclear translocation of the p65 subunit of NF-κB. nih.gov

The table below presents research findings detailing the inhibition of NF-κB activation by calcitriol.

Cell Type/ModelCompoundMechanism of NF-κB InhibitionObserved EffectReference
Various Cancer CellsCalcitriolStabilization of IκBα, interaction with IKKβ, blocking NF-κB DNA bindingDownregulation of NF-κB activity and protein levels mdpi.com
Human Naïve B CellsCalcitriolReduced p105/p50 expression, impaired nuclear translocation of p65Reduced NF-κB activation nih.gov
Angiotensin II-induced Renal Injury ModelCalcitriolUpregulation of A20 (a negative regulator of NF-κB)Inhibition of NF-κB and necroptotic pathway researchgate.net
Colon Cancer CellsCalcitriolInhibition of NF-κB transcription factorAnti-inflammatory and anti-metastatic potentials mdpi.com

Biological Activities and Research Applications

Fundamental Roles in Mineral Homeostasis

Calcitriol (B1668218) is essential for maintaining calcium and phosphate (B84403) balance, which is critical for numerous physiological processes, including bone health. medscape.com It exerts its effects on the intestines, kidneys, and bones through complex, coordinated mechanisms. drugbank.com

Calcitriol is the most significant hormonal stimulus for intestinal calcium absorption. nih.govcambridge.org Its action is mediated through the vitamin D receptor (VDR), a nuclear receptor present in intestinal epithelial cells. nih.govwikipedia.org Upon binding calcitriol, the VDR complex moves to the cell nucleus and acts as a transcription factor. wikipedia.org This process upregulates the expression of genes encoding key calcium transport proteins. wikipedia.orgdroracle.ai

The primary pathway for this enhanced absorption is transcellular and involves several key proteins:

Transient Receptor Potential Vanilloid 6 (TRPV6): An epithelial calcium channel on the apical membrane of enterocytes that facilitates the entry of calcium from the intestinal lumen. Calcitriol stimulates its expression. droracle.aioup.com

Calbindin-D9k: A cytosolic calcium-binding protein that shuttles calcium across the cell from the apical to the basolateral membrane, preventing a rise in cytotoxic free intracellular calcium. droracle.aioup.com Calcitriol induces the synthesis of this protein. wikipedia.org

Plasma Membrane Ca2+-ATPase (PMCA1b): An ATP-dependent pump on the basolateral membrane that actively extrudes calcium from the cell into the bloodstream. oup.com

In the kidneys, calcitriol also plays a crucial role in conserving calcium. It increases the reabsorption of calcium in the distal renal tubules, thereby reducing its loss in urine. wikipedia.orgnih.gov This action is also mediated by the VDR and involves stimulating the expression of the same transport proteins (TRPV5, which is the renal equivalent of TRPV6, and calbindin-D28k) that are active in the intestine. physiology.org

Table 1: Key Proteins in Calcitriol-Mediated Calcium Transport
ProteinLocationFunctionEffect of Calcitriol
TRPV6/TRPV5Intestine (Apical Membrane) / Kidney (Distal Tubule)Calcium entry into the cellUpregulates expression
CalbindinIntestine/Kidney (Cytosol)Intracellular calcium transport/bufferingUpregulates expression
PMCA1bIntestine/Kidney (Basolateral Membrane)Active calcium extrusion from cell into bloodUpregulates expression

Calcitriol is a key regulator of phosphate homeostasis, acting in concert with other hormones to maintain phosphate levels within a narrow range. mdpi.comnih.gov Its primary effect is to increase the intestinal absorption of dietary phosphate. wikipedia.orgmdpi.com This is achieved by stimulating the expression of the sodium-phosphate cotransporter, NaPi-IIb, in the small intestine, which facilitates the active transport of phosphate from the lumen into the enterocytes. nih.govmdpi.com

The role of calcitriol in renal phosphate handling is more complex. While acute exposure to calcitriol can increase the reabsorption of phosphate in the proximal tubules by upregulating NaPi-IIa cotransporters, chronic exposure can lead to decreased phosphate reabsorption. nih.gov This latter effect is largely indirect and mediated by calcitriol's stimulation of Fibroblast Growth Factor 23 (FGF23), which strongly promotes phosphate excretion by the kidneys. nih.govmdpi.com

The regulation of mineral homeostasis involves a complex endocrine feedback system between calcitriol, parathyroid hormone (PTH), and fibroblast growth factor 23 (FGF23). mdpi.comnih.gov These hormones communicate between the parathyroid glands, bones, and kidneys to finely tune calcium and phosphate levels.

PTH and Calcitriol: When blood calcium levels are low, the parathyroid glands secrete PTH. lumenlearning.com PTH acts directly on the kidneys to stimulate the activity of the 1α-hydroxylase enzyme, which converts the precursor 25-hydroxyvitamin D into active calcitriol. nih.govviamedica.pl The resulting increase in calcitriol enhances intestinal calcium absorption and renal reabsorption, restoring normal blood calcium levels. nih.govlumenlearning.com In a negative feedback loop, calcitriol directly acts on the parathyroid glands to suppress the transcription of the PTH gene, thus inhibiting its own synthesis. nih.govrevistanefrologia.compatsnap.com

FGF23, Calcitriol, and PTH: FGF23 is a hormone secreted by bone cells, primarily in response to high phosphate levels and also in response to calcitriol itself. mdpi.comnih.govdovepress.com FGF23 acts on the kidneys to promote the excretion of phosphate and potently suppress the 1α-hydroxylase enzyme, thereby decreasing the production of calcitriol. mdpi.comoup.com This creates another negative feedback loop where calcitriol stimulates FGF23, and FGF23, in turn, inhibits calcitriol synthesis. mdpi.comnih.gov FGF23 also suppresses PTH secretion. mdpi.com This intricate network ensures a coordinated response to changes in mineral levels, preventing excessive production of any single hormone. mdpi.comnih.gov

Table 2: Hormonal Interactions in Mineral Homeostasis
HormonePrimary Stimulus for SecretionEffect on Calcitriol SynthesisEffect on PTH SecretionEffect on FGF23 Secretion
Calcitriol High PTH, Low Phosphate- (Inhibits own synthesis)InhibitsStimulates
PTH Low Calcium, High PhosphateStimulates-Stimulates
FGF23 High Phosphate, High CalcitriolInhibitsInhibits-

Calcitriol exerts complex and seemingly dual effects on bone metabolism. Its primary role is to support bone mineralization by ensuring an adequate supply of calcium and phosphate in the extracellular fluid. medscape.comlongdom.org By promoting intestinal absorption of these minerals, calcitriol provides the necessary building blocks for the calcification of osteoid, the organic matrix of bone. medscape.comoup.com

Paradoxically, calcitriol also stimulates bone resorption, the process of breaking down bone tissue to release minerals into the blood. wikipedia.orgviamedica.pl It does not act directly on osteoclasts (the cells that resorb bone) but rather on osteoblasts (bone-forming cells). wikipedia.org Calcitriol stimulates osteoblasts to increase their expression of Receptor Activator of Nuclear Factor Kappa-Β Ligand (RANKL). viamedica.pllongdom.org RANKL then binds to its receptor, RANK, on the surface of osteoclast precursors, promoting their differentiation and activation into mature, bone-resorbing osteoclasts. longdom.orgahajournals.org This mechanism is crucial for mobilizing calcium from bone stores to maintain blood calcium levels, especially during periods of dietary calcium deficiency. wikipedia.org However, under normal conditions, the calcitriol-induced increase in intestinal calcium absorption typically leads to a net gain in bone mineral, as more calcium is deposited than is resorbed. wikipedia.org

Cellular and Molecular Biology Research Applications

Beyond its role in mineral balance, calcitriol has been a subject of intense research for its potent effects on cell growth and differentiation.

A significant area of research focuses on the antiproliferative activity of calcitriol, which has been demonstrated in a wide variety of cell types, including numerous cancer cell lines. mdpi.comiiarjournals.org Studies have shown that calcitriol can inhibit the proliferation of malignant cells derived from various tissues.

Research Findings in Cancer Cell Lines:

Mechanism: The antiproliferative effects are often mediated by the VDR and involve the induction of cell cycle arrest, typically at the G0/G1 phase. mdpi.com Calcitriol can upregulate cell cycle inhibitors like p21 and p27 while downregulating cyclins and cyclin-dependent kinases (CDKs) that drive cell cycle progression. mdpi.com It can also induce apoptosis (programmed cell death) in some cancer cell lines. iiarjournals.orgauajournals.org

Affected Cell Lines: This growth-inhibitory effect has been documented in cell lines from breast, prostate, colon, and lung cancers, as well as in melanoma, leukemia, and bladder cancer cells. mdpi.comiiarjournals.orgauajournals.orgresearchgate.net For instance, in breast cancer cells, calcitriol has been shown to inhibit the expression of the c-myc oncogene. mdpi.com In bladder cancer cell lines T-24 and 253j, calcitriol inhibited proliferation and induced apoptosis. auajournals.org

Research Findings in Keratinocytes:

Calcitriol also exhibits strong antiproliferative effects on keratinocytes, the primary cells of the epidermis. nih.govaacrjournals.org

In addition to inhibiting their growth, calcitriol promotes the terminal differentiation of keratinocytes. nih.govaacrjournals.org This dual action of inhibiting proliferation while promoting differentiation is a key reason for its investigation in hyperproliferative skin disorders like psoriasis. aacrjournals.org Research has shown that calcitriol's effects in these cells are not necessarily linked to apoptosis; in some cases, it can even have an anti-apoptotic, protective effect. researchgate.net

Modulation of Cellular Differentiation and Turnover

Calcitriol, the biologically active form of vitamin D, is a significant regulator of cellular differentiation, the process by which a less specialized cell becomes a more specialized one. Research has demonstrated that calcitriol can induce the differentiation of various cell types. For instance, it promotes the differentiation of mesenchymal stem cells into osteoblasts (bone-forming cells) and stimulates the mineralization of bone. This process is often assessed by an increase in alkaline phosphatase (ALP) activity or the expression of genes like osteocalcin (B1147995) (OCN).

Beyond bone cells, calcitriol also enhances the differentiation of human keratinocytes, particularly in high-calcium environments, and induces the differentiation of embryonic chondrocytes (cartilage cells). Its influence extends to the immune system, where it plays a role in modulating the differentiation, activation, and proliferation of immune cells. Studies on dental pulp stem cells (DPSCs) have also shown that calcitriol can stimulate osteogenic differentiation without inhibiting cell growth and proliferation, highlighting its dose-dependent effects.

Influence on Apoptosis and Cell Survival Mechanisms

Apoptosis, or programmed cell death, is a crucial process for removing abnormal or unnecessary cells. Calcitriol has been shown to exert complex, often context-dependent, effects on apoptosis and cell survival. In many cancer models, calcitriol demonstrates pro-apoptotic activity. It can repress anti-apoptotic proteins like Bcl-2 while stimulating pro-apoptotic proteins such as Bax and Bak. In melanoma cell lines, for example, calcitriol has been found to inhibit cell proliferation and induce apoptosis by activating key effector proteins like caspase-3, caspase-8, and caspase-9. Furthermore, calcitriol can promote cell death by increasing intracellular calcium, leading to the release of cytochrome c and the production of reactive oxygen species (ROS).

Conversely, in other cellular contexts, calcitriol can have a protective, anti-apoptotic effect. In a study on dry eye, calcitriol was shown to protect corneal epithelial cells from apoptosis induced by hyperosmotic stress. This protective role was mediated by the activation of autophagy, a cellular process of self-degradation that can promote survival under stress. The study indicated that calcitriol prevents cells from undergoing apoptosis by augmenting the autophagy flux through the vitamin D receptor (VDR) pathway.

Regulation of Immune and Inflammatory Responses

Calcitriol is a potent modulator of the immune system, exhibiting a dual role where it tends to enhance the innate immune response while restraining the adaptive immune response. It stimulates the chemotactic and phagocytic capabilities of innate immune cells and promotes the transcription of antimicrobial peptides, which are crucial for fighting infections.

Simultaneously, calcitriol generally exerts an anti-inflammatory and immunosuppressive effect on the adaptive immune system. It can suppress the differentiation and maturation of dendritic cells, which are key antigen-presenting cells, making them more tolerogenic. Calcitriol also inhibits the proliferation and differentiation of activated B-cells and can suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α. It has been shown to inhibit the differentiation of pro-inflammatory Th1 and Th17 cells while promoting the development of regulatory T cells (Tregs), which help to maintain self-tolerance and prevent autoimmune reactions. These immunomodulatory actions are mediated by the vitamin D receptor (VDR), which is expressed in most immune cells, including T and B cells.

Modulation of Metabolic Pathways (e.g., Fatty Acid Synthesis, Lipolysis, Energy Efficiency)

Calcitriol plays a role in regulating several metabolic pathways, particularly those related to lipid metabolism in adipose tissue. Research indicates that calcitriol can promote fatty acid synthesis while simultaneously inhibiting lipolysis, the breakdown of triacylglycerols into free fatty acids and glycerol. This effect is mediated through a non-genomic mechanism involving the modulation of calcium influx into cells.

Studies on adipocytes have shown that calcitriol can downregulate the expression of key genes involved in lipolysis, such as adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL). Furthermore, calcitriol influences energy efficiency by suppressing the expression of Uncoupling Protein 2 (UCP2), which can increase the efficiency of ATP synthesis. The compound also affects the expression of genes involved in lipogenesis, such as sterol regulatory element-binding protein 1c (SREBP1c) and lipoprotein lipase (LPL), often in a dose-dependent manner. These findings suggest a complex role for calcitriol in managing fat storage and utilization.

Investigations in Specific Disease Models

Myopia Development and Progression Research (Focus on Dfdm-Calcitriol and Calcitriol)

Recent research has focused on the role of calcitriol in the development and progression of myopia, particularly in animal models of form-deprivation myopia (FDM). Studies have shown that myopic guinea pigs exhibit significantly lower levels of calcitriol in their blood and vitreous body, along with decreased expression of the vitamin D receptor (VDR) in retinal tissues.

Crucially, the administration of exogenous calcitriol has been demonstrated to effectively slow the progression of myopia in these models. This intervention was associated with several positive structural changes in the eye, including:

A significant mitigation of the refractive error shift towards myopia.

Preservation of choroidal and scleral thickness, which are typically reduced in myopic eyes.

Prevention of the disorganization and reduction in the diameter of scleral collagen fibers.

Another vitamin D analogue, calcipotriol, has also been shown to suppress form-deprivation myopia in mice, potentially by activating a VDR-dependent signaling pathway that increases the expression of scleral collagen. These findings collectively highlight a protective role for calcitriol signaling in the eye and suggest that its deficiency may be a contributing factor to myopia development.

Untargeted Metabolomics Analysis in Ocular Tissues (e.g., Vitreous Body)

Untargeted metabolomics, a comprehensive analysis of small-molecule metabolites in a biological sample, has been employed to investigate the biochemical changes associated with myopia in ocular tissues. In studies using guinea pig models of form-deprivation myopia (FDM), this technique has been applied to the vitreous body.

The analysis revealed significant metabolic differences between myopic and control groups. A key finding was the substantial reduction in the relative abundance of calcitriol in the vitreous humor of the FDM group compared to the control group. These metabolomic studies successfully identified hundreds of distinct metabolites, with numerous compounds showing either increased or decreased abundance, providing a detailed metabolic fingerprint of the myopic eye. This approach not only pinpointed the reduced levels of calcitriol as a significant factor but also identified various metabolic pathways affected during myopia development, offering a broader understanding of the molecular underpinnings of the condition.

Effect on Axial Length in Animal Models (e.g., Form Deprivation Myopia)

Myopia, or nearsightedness, is a growing public health concern, and research into its underlying mechanisms and potential treatments is expanding. One area of investigation involves the role of vitamin D signaling in eye growth. Animal models of form-deprivation myopia (FDM), where one eye is covered to induce abnormal growth and refractive error, have been instrumental in this research.

Studies in guinea pig models of FDM have shown that the condition is associated with a significant decrease in the levels of calcitriol in the vitreous humor and blood, as well as reduced expression of the vitamin D receptor (VDR) in the retina. This suggests a potential link between vitamin D signaling and the pathological eye elongation that characterizes myopia.

Furthermore, administration of exogenous calcitriol in these guinea pig models has been shown to effectively slow the progression of myopia. This effect is accompanied by a preservation of choroidal and scleral thickness, which are typically reduced in myopic eyes. The sclera, the outer protective layer of the eye, shows more organized and larger diameter collagen fibers after calcitriol treatment, suggesting an impact on scleral remodeling.

In a mouse model of FDM, it was observed that scleral VDR expression was downregulated during myopia development. The use of a calcitriol analog, calcipotriol, was found to suppress the development of FDM. These findings from animal models suggest that activation of the vitamin D signaling pathway could be a potential avenue for controlling myopia progression by influencing the structural components of the eye, such as the sclera, and thereby affecting axial length.

Table 1: Effects of Calcitriol and its Analogs in Form-Deprivation Myopia Animal Models

Animal ModelCompoundKey Findings
Guinea PigCalcitriolSlowed myopia progression, preserved choroidal and scleral thickness, prevented reduction of scleral collagen fiber diameter.
MouseCalcipotriolSuppressed form-deprivation-induced myopia.
MouseVDR knockdownInduced a myopic shift in refraction in normal eyes.

Chronic Kidney Disease-Mineral and Bone Disorder (CKD-MBD) Research Models

Chronic Kidney Disease-Mineral and Bone Disorder (CKD-MBD) is a systemic complication of CKD characterized by abnormalities in mineral and bone metabolism. A key feature of CKD is the progressive loss of renal function, which leads to a deficiency in the production of calcitriol, the active form of vitamin D. This calcitriol deficiency is a central factor in the development of secondary hyperparathyroidism (SHPT) and other components of CKD-MBD.

In the context of CKD, the actions of calcitriol through its receptor (VDR) are impaired. The kidneys are the primary site for the conversion of 25-hydroxyvitamin D to calcitriol, and with declining kidney function, circulating calcitriol levels decrease. This deficiency contributes to defects in mineral metabolism, including reduced intestinal calcium absorption and altered phosphate homeostasis, which are hallmarks of CKD-MBD.

The biological effects of calcitriol are mediated by the binding of the calcitriol/VDR complex to specific DNA sequences known as vitamin D responsive elements (VDREs) in the promoter regions of target genes. In CKD, the reduced availability of calcitriol leads to inadequate VDR activation, disrupting the normal regulation of genes involved in mineral balance and bone health. This defective signaling contributes to the progression of SHPT and the associated bone remodeling abnormalities.

The parathyroid gland is a key target of calcitriol action. The calcitriol/VDR complex directly suppresses the transcription of the parathyroid hormone (PTH) gene, thereby reducing PTH synthesis and secretion. In animal models of CKD, the lack of calcitriol due to renal impairment leads to a loss of this negative feedback on the parathyroid glands.

This, combined with other factors in CKD such as hypocalcemia and hyperphosphatemia, leads to persistent stimulation of the parathyroid glands, resulting in parathyroid hyperplasia and excessive PTH secretion, a condition known as secondary hyperparathyroidism. Studies in various animal models have demonstrated that the administration of calcitriol or its analogs can suppress PTH levels, highlighting the critical role of the calcitriol-VDR system in maintaining parathyroid function. Furthermore, calcitriol has been shown to increase the expression of the calcium-sensing receptor (CaSR) in the parathyroid gland, which enhances the gland's sensitivity to serum calcium levels and further contributes to the regulation of PTH secretion.

Preclinical Oncology Research

The antitumor activities of calcitriol and its analogs have been documented in a variety of preclinical cancer models, including those for oral carcinogenesis, prostate cancer, and chronic lymphocytic leukemia. The mechanisms underlying these anticancer effects are multifaceted and include the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and the promotion of cellular differentiation.

The potential of calcitriol to prevent cancer development has been investigated in several preclinical models. In a mouse model of oral carcinogenesis induced by the chemical 4-nitroquinoline-1-oxide (4NQO), the administration of calcitriol concurrently with the carcinogen significantly reduced the number of premalignant lesions by 57% compared to the control group. This suggests that calcitriol may have a protective effect during the early stages of cancer development.

The chemopreventive effects of calcitriol are mediated through the VDR, and have been observed in models of breast, prostate, and lung cancer as well. These studies provide a rationale for further investigation into the use of calcitriol and its analogs as chemopreventive agents.

In addition to its potential as a single agent, calcitriol and its analogs have been shown to enhance the efficacy of other cancer therapies in preclinical models. In breast cancer cell lines, combining calcitriol with chemotherapy agents or radiation has demonstrated additive or synergistic antitumor effects. For instance, calcitriol can potentiate the effects of chemotherapeutic drugs and may improve the impact of radiation therapy.

In models of prostate cancer, the combination of high-dose calcitriol with the chemotherapy drug docetaxel (B913) has shown encouraging results. Similarly, in bladder cancer models, calcitriol has been found to synergistically promote the anti-proliferative effects of gemcitabine (B846) and cisplatin. The combination of calcitriol with tyrosine kinase inhibitors has also resulted in greater antiproliferative and apoptotic effects in certain breast cancer cell lines. These synergistic interactions are a promising area of research for developing more effective combination cancer therapies.

Table 2: Preclinical Oncology Research Findings for Calcitriol and its Analogs

Cancer ModelResearch AreaKey Findings
Oral Carcinogenesis (4NQO mouse model)ChemopreventionConcurrent administration of calcitriol with a carcinogen significantly decreased the number of premalignant lesions.
Breast Cancer (cell lines)Combination TherapyCalcitriol enhances the antitumor effects of chemotherapy and radiation.
Prostate Cancer (androgen-independent)Combination TherapyCombination of high-dose calcitriol and docetaxel showed encouraging activity.
Bladder Cancer (cell lines)Combination TherapyCalcitriol synergistically promotes the anti-proliferative effects of gemcitabine and cisplatin.

Cardiovascular System Research

Calcitriol has been shown to directly modulate the electrical properties of heart cells by affecting cardiac ion channels. The down-regulation of potassium (K+) currents is a primary feature of electrophysiological remodeling in pathological cardiac hypertrophy and heart failure, leading to action potential prolongation and an increased risk of arrhythmias. nih.govnih.gov

Research using isolated adult mouse ventricular myocytes has demonstrated that calcitriol can rapidly increase the density of outward K+ currents. nih.gov In the adult mouse ventricle, the key outward K+ currents responsible for cardiac repolarization include the fast transient outward current (Itof), the ultrarapid delayed rectifier K+ current (Ikur), and the non-inactivating steady-state outward current (Iss). nih.govfrontiersin.org

Treatment of isolated cardiomyocytes with calcitriol (10 nM) for a short duration (15–30 minutes) resulted in a significant increase in the density of both Itof and Ikur. nih.govnih.gov This effect was found to be dependent on the Vitamin D Receptor (VDR), as the increase in current density was absent in myocytes isolated from VDR-knockout mice. nih.govfrontiersin.org Furthermore, the mechanism appears to involve the Akt signaling pathway. Calcitriol was observed to activate Akt in cardiomyocytes, and the pharmacological inhibition of Akt prevented the calcitriol-induced increase in the K+ currents. nih.govnih.gov

Table 1: Effect of Calcitriol on K+ Currents in Isolated Mouse Cardiomyocytes

Current ComponentEffect of Calcitriol TreatmentVDR DependenceMediating PathwayReference
Itof (fast transient outward)Increased densityYesAkt Signaling nih.gov, nih.gov
Ikur (ultrarapid delayed rectifier)Increased densityYesAkt Signaling nih.gov, nih.gov
Iss (steady-state outward)No significant change reported-- nih.gov

Cardiac remodeling refers to the molecular, cellular, and interstitial changes that lead to alterations in the size, mass, geometry, and function of the heart following injury. cardiol.br Animal models have provided significant evidence for the protective role of calcitriol and its analogs in mitigating adverse cardiac remodeling.

In a mouse model of myocardial infarction (MI), treatment with calcitriol was shown to reverse adverse cardiovascular function and cardiac remodeling. mdpi.com The mechanisms underlying this cardioprotective effect include the suppression of MI-induced cardiac inflammation, reduction of cardiomyocyte death, and promotion of cardiomyocyte proliferation. mdpi.com Calcitriol achieves this, in part, by upregulating VDR expression. The increased VDR interacts with p65 (a subunit of NF-κB), retaining it in the cytoplasm and thus dampening the pro-inflammatory NF-κB signaling pathway. mdpi.com

Studies using mice with defective vitamin D signaling (1α-hydroxylase knockout mice) demonstrated that these animals exhibit exaggerated cardiac dysfunction, increased fibrosis, and abnormal calcium handling when subjected to pressure overload. researchgate.net Treatment with an activated vitamin D3 analog significantly attenuated these effects. researchgate.net Similarly, in a murine model of polycystic ovary syndrome (PCOS), which leads to cardiac hypertrophy, interstitial fibrosis, and dysfunction, co-administration of calcitriol significantly attenuated this adverse cardiac remodeling and improved cardiac function. nih.gov The beneficial effect in the PCOS model was associated with the normalization of autophagy. nih.gov

Structure-Activity Relationship (SAR) Studies of Calcitriol Analogs

The therapeutic use of calcitriol is often limited by its potent effects on calcium metabolism. researchgate.netcore.ac.uk This has driven extensive research into the structure-activity relationships (SAR) of its analogs to develop compounds that separate the desired anti-proliferative, pro-differentiating, or immunomodulatory effects from calcemic activity. researchgate.netoup.com

Chemical Modifications Influencing VDR Binding and Transcriptional Activity

The biological activity of calcitriol analogs is a complex interplay of their affinity for the vitamin D binding protein (DBP), binding to the VDR, recruitment of transcriptional machinery, and metabolic stability. researchgate.netcore.ac.uk

The structure of the VDR's ligand-binding domain allows for a detailed molecular understanding of how different modifications affect activity. acs.org Key structural areas for modification include the A-ring, the C-2 position, the side-chain, and the C-20 position. core.ac.ukacs.org

A-Ring and C-2 Modifications: The A-ring, particularly its hydroxyl groups, is crucial for VDR binding. core.ac.uk Modifications at the C-2 position have yielded potent analogs. For instance, 2α-alkylation can influence activity; while 2α-ethyl and 2α-propyl substitutions reduce VDR binding affinity, adding a terminal hydroxyl group to the alkyl chain restores it. acs.org Combining 2α-methylation with 20-epimerization can increase VDR binding affinity significantly. acs.org

Side-Chain Modifications: The side chain is a common target for modification to alter metabolic stability and biological potency without dramatically affecting VDR binding. core.ac.uk Elongating the side chain in certain 22-thia analogs by up to one carbon can be stably accommodated in the VDR ligand-binding pocket, leading to compounds with potent transcriptional activity. nih.gov However, further elongation can lead to a decrease in activity. nih.gov

C-20 Stereochemistry (20-epi analogs): Modifying the stereochemistry at C-20 can enhance biological activity. Analogs with a 20S configuration (20-epi) often show increased potency in inducing cell differentiation and suppressing proliferation compared to the natural 20R configuration, while having variable effects on calcium metabolism. nih.gov

Table 2: Examples of Calcitriol Analog Modifications and Their Effects

Modification SiteType of ModificationEffect on VDR BindingEffect on Transcriptional ActivityReference
C-2α Methylation with 20-epimerizationIncreased 12-fold vs. CalcitriolPotent agonist acs.org
C-2α (3'-Hydroxypropyl) substitutionIncreased 3-fold vs. CalcitriolPotent agonist acs.org
Side Chain 22-Thia, 20S, + 1 CarbonSimilar to Calcitriol~20x more potent than Calcitriol nih.gov
Side Chain 22-Thia, 20S, + 2-3 Carbons-Low activity nih.gov

Development of Analogs with Enhanced Selectivity for Specific Biological Actions

A primary goal of analog development is to create molecules with enhanced selectivity, exhibiting potent anti-cancer or immunomodulatory effects with minimal calcemic side effects. oup.comaacrjournals.org This "tissue selectivity" can arise from several mechanisms, including altered affinity for the serum vitamin D binding protein (DBP), different rates of metabolism in target tissues, or the ability to induce unique VDR conformations that lead to gene-specific actions. core.ac.uk

The development of such analogs has led to compounds with a clear dissociation between their effects on cell proliferation and their impact on calcium mobilization. researchgate.net For example, analogs have been synthesized that retain the ability to inhibit the proliferation and induce the differentiation of keratinocytes (relevant for psoriasis treatment) while having minimal activity on intestinal calcium absorption or bone calcium mobilization. researchgate.netcore.ac.uk The analog calcipotriol, for instance, is as potent as calcitriol in inducing keratinocyte differentiation but is over 200 times less potent in its calcemic effects, partly due to rapid metabolism. core.ac.uk Another analog, EB1089, has shown potent anti-tumor effects in animal models with reduced calcemic activity. aacrjournals.org

This selective action is thought to be based on a combination of factors. researchgate.net At the cellular level, the anti-proliferative activity of an analog often correlates with its ability to promote the interaction between the VDR and coactivator proteins. researchgate.net By fine-tuning the chemical structure, it is possible to create ligands that stabilize the VDR in a conformation favoring interaction with specific co-regulators, thereby activating or repressing specific sets of genes in a tissue-dependent manner. core.ac.uk

The Chemical Compound “this compound”: An Unidentified Analog in Scientific Literature

Following a comprehensive review of scientific databases and publicly available research, the chemical compound specified as “this compound” does not appear to be a recognized or documented vitamin D analog. Extensive searches have yielded no information regarding its chemical structure, biological activities, or any comparative studies against established vitamin D analogs such as alfacalcidol (B1684505), paricalcitol, falecalcitriol, eldecalcitol, calcipotriol, doxercalciferol, 19-norD2, or 22-oxacalcitriol.

The established vitamin D analogs listed for comparison are well-documented and have been the subject of numerous studies. For instance, comparative analyses have been conducted between many of these compounds to evaluate their relative efficacy and mechanisms of action in various therapeutic areas. Research has explored the differences in their affinity for the vitamin D receptor (VDR), their impact on calcium and phosphate metabolism, and their effects on parathyroid hormone (PTH) suppression.

Studies comparing alfacalcidol and calcitriol have investigated their respective roles in managing secondary hyperparathyroidism and osteoporosis, noting differences in their pharmacokinetic profiles and their efficacy in improving bone mineral density. Similarly, paricalcitol , a 19-nor-vitamin D2 derivative, has been compared with calcitriol, particularly in the context of renal disease, with studies suggesting it may offer a different profile regarding hypercalcemia.

Eldecalcitol has been shown in some studies to be more effective than alfacalcidol in preventing vertebral fractures. Calcipotriol is a synthetic analog of calcitriol primarily used in the treatment of psoriasis, and its mechanism involves the regulation of skin cell growth and differentiation. Doxercalciferol , a prohormone that is converted to active vitamin D2, has also been compared to calcitriol for its effects on secondary hyperparathyroidism. Research on 19-norD2 and 22-oxacalcitriol has also contributed to the understanding of how structural modifications to the vitamin D molecule can alter its biological activity.

However, without any available data on "this compound," it is not possible to conduct a comparative analysis or provide any information on its biological activities and research applications as requested. The scientific community relies on published, peer-reviewed data to establish the existence and properties of chemical compounds. In the absence of such data for "this compound," no scientifically accurate article can be generated.

Advanced Methodologies in Calcitriol and Dfdm Calcitriol Research

Omics Approaches

Omics technologies provide a global view of the molecular changes induced by compounds like Dfdm-calcitriol, offering insights into their mechanisms of action and biological effects.

Untargeted Metabolomics Analysis

Untargeted metabolomics is a comprehensive approach used to identify and quantify a wide range of small-molecule metabolites in a biological sample. This technique is instrumental in understanding the metabolic perturbations caused by this compound. In studies involving vitamin D analogs, untargeted metabolomics using liquid chromatography-mass spectrometry (LC-MS) has been employed to analyze changes in the metabolome of various biological matrices, such as plasma and tissues. nih.govresearchgate.net For instance, untargeted metabolomics has been used to study the metabolic profiles in conditions where vitamin D signaling is relevant. shimadzu.comresearchgate.net While specific large-scale untargeted metabolomics studies focused solely on this compound are not extensively documented in publicly available literature, the methodology has been applied to related research areas, such as profiling tear metabolites in ocular conditions. nih.gov A targeted metabolomics dataset has been generated that includes Falecalcitriol, indicating the application of mass spectrometry-based techniques to quantify this specific analog in biological samples. haematologica.org

The general workflow for an untargeted metabolomics analysis in the context of this compound research would involve the following steps:

StepDescription
Sample Collection Collection of biological samples (e.g., serum, plasma, tissue) from preclinical models or in vitro systems treated with this compound.
Metabolite Extraction Extraction of metabolites from the biological matrix.
LC-MS/MS Analysis Separation of metabolites using liquid chromatography followed by detection and fragmentation using tandem mass spectrometry.
Data Processing Peak detection, alignment, and normalization to generate a data matrix.
Statistical Analysis Identification of significantly altered metabolites between control and treated groups.
Pathway Analysis Mapping of altered metabolites to biochemical pathways to understand the biological impact.

RNA-Sequencing for Gene Expression Profiling

RNA-Sequencing (RNA-seq) is a powerful technique used to profile the entire transcriptome of a cell or tissue. It provides a comprehensive view of the changes in gene expression in response to treatment with this compound, shedding light on the molecular pathways it modulates.

Research on vitamin D analogs has utilized RNA-seq to understand their effects on gene regulation. For example, RNA-seq analysis of cells treated with a synthetic vitamin D analog structurally similar to Falecalcitriol revealed the induction of numerous VDR-responsive genes. core.ac.uk Studies on calcitriol (B1668218) have used RNA-seq to identify thousands of regulated genes in various human and mouse cell types, highlighting cell-specific effects on metabolism and immunity. core.ac.ukresearchgate.net This methodology allows for the identification of both primary and secondary target genes, distinguishing between direct transcriptional effects and downstream cellular responses. mdpi.com In the context of this compound, research has shown that it has a higher transcriptional activity compared to calcitriol, which can be quantitatively assessed using techniques like RNA-seq. nih.gov

A typical RNA-seq experimental design to study the effects of this compound would include:

Cell/Tissue Treatment: Exposing in vitro cell models or tissues from preclinical models to this compound.

RNA Extraction: Isolating total RNA from the samples.

Library Preparation: Converting RNA into a cDNA library suitable for sequencing.

Sequencing: High-throughput sequencing of the cDNA library.

Data Analysis: Aligning reads to a reference genome, quantifying gene expression, and performing differential expression analysis to identify genes regulated by this compound.

Advanced Imaging Techniques in Preclinical Models (e.g., Longitudinal Magnetic Resonance Imaging)

Advanced imaging techniques are crucial for the non-invasive, longitudinal assessment of the therapeutic effects and biological responses to this compound in preclinical models of disease. Magnetic Resonance Imaging (MRI) is a versatile imaging modality that provides high-resolution anatomical and functional information.

Longitudinal MRI studies have been employed in preclinical trials of calcitriol to monitor disease progression and treatment response over time. researchgate.netbham.ac.uk For example, in models of oral carcinogenesis, T2-weighted MRI has been used to visualize and quantify lesions in the tongue, allowing for the assessment of the chemopreventive effects of calcitriol. researchgate.net While specific studies detailing the use of longitudinal MRI for this compound are not widely published, this technique is highly applicable for evaluating its efficacy in preclinical cancer models or other disease states where morphological or functional changes can be monitored. bioscientifica.comspnefro.ptnih.gov

In Vitro and Ex Vivo Model Systems for Cellular and Molecular Studies

In vitro and ex vivo model systems are fundamental tools for dissecting the cellular and molecular mechanisms of action of this compound. These models allow for controlled experiments to study its effects on cell proliferation, differentiation, gene expression, and other cellular processes.

A variety of in vitro models have been utilized in the research of this compound and other vitamin D analogs:

Cell Lines: Human embryonic kidney cells (TSA201), human liver cancer cells (HepG2), and mouse calvaria cells (MC3T3-E1) have been used to analyze the transcriptional activation of the vitamin D receptor (VDR) by Falecalcitriol. mdpi.com Rat osteoblastic cells have also been used to study the regulation of vitamin D-responsive genes. mdpi.com

Ex Vivo Models: In vitro models using rat, bovine, and human parathyroid glands have been instrumental in studying the regulation of parathyroid hormone (PTH) secretion by vitamin D analogs. wikipedia.org Such models are critical for understanding the therapeutic effects of this compound in conditions like secondary hyperparathyroidism. biocat.comnih.gov

These model systems have demonstrated that this compound possesses higher potency and a longer duration of action compared to calcitriol in both in vivo and in vitro settings. revistanefrologia.comresearchgate.net

High-Resolution Analytical Techniques for Metabolite and Analog Profiling (e.g., Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS))

High-resolution analytical techniques are essential for the accurate quantification of this compound and its metabolites in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, specificity, and accuracy. bioscientifica.com

The analysis of vitamin D metabolites is challenging due to their low circulating concentrations and the presence of interfering substances. LC-MS/MS methods overcome these challenges by combining the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. bioscientifica.com These methods are crucial for pharmacokinetic studies and for understanding the metabolic pathways of this compound. While specific, detailed LC-MS/MS protocols for this compound are proprietary or described within broader studies, the general approach is well-established for vitamin D analogs. shimadzu.com A targeted metabolomics dataset that includes Falecalcitriol confirms the use of this technology for its quantification. haematologica.org

Key features of LC-MS/MS analysis for this compound include:

Sample Preparation: Often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix. bioscientifica.com

Chromatographic Separation: Utilizes columns that can effectively separate this compound from other metabolites and isomers.

Mass Spectrometric Detection: Employs multiple reaction monitoring (MRM) for highly selective and sensitive quantification.

Genetic and Molecular Biology Techniques (e.g., Gene Expression Analysis, Immunostaining)

A variety of genetic and molecular biology techniques are employed to elucidate the mechanisms through which this compound exerts its biological effects.

Gene Expression Analysis: Quantitative real-time PCR (qPCR) is a standard technique used to validate the results from RNA-seq and to measure the expression of specific target genes. Studies on Falecalcitriol have used qPCR to demonstrate its ability to increase the mRNA levels of VDR target genes more significantly than calcitriol. mdpi.com

Western Blotting: This technique is used to detect and quantify the protein levels of VDR and other target proteins to confirm that changes in gene expression translate to changes in protein abundance. The transcriptional activation of VDR by Falecalcitriol has been studied using western blotting. mdpi.com

Immunostaining: Techniques like immunofluorescence and immunohistochemistry are used to visualize the expression and subcellular localization of proteins within cells and tissues. For example, immunofluorescence has been used to show the nuclear translocation of the VDR upon ligand binding. While specific immunostaining data for this compound is not readily available, it is a standard method used in vitamin D research to assess the distribution of VDR and other relevant proteins in tissues from preclinical models.

Reporter Gene Assays: These assays are used to measure the transcriptional activity of the VDR. A reporter gene (e.g., luciferase) is placed under the control of a VDR-responsive promoter, and the amount of reporter protein produced is proportional to the activation of the VDR by a ligand like this compound. Such assays have shown that Falecalcitriol stimulates significantly higher transcriptional activation of the VDR compared to calcitriol. core.ac.uk

The following table summarizes the key molecular biology techniques used in this compound research:

TechniqueApplicationResearch Finding Example
Quantitative Real-Time PCR (qPCR) Measures mRNA expression of specific genes.Falecalcitriol increases mRNA levels of VDR target genes more significantly than calcitriol. mdpi.com
Western Blotting Detects and quantifies specific proteins.Confirms the expression of VDR in cells used for transcriptional activation studies. mdpi.com
Immunostaining Visualizes protein expression and localization in cells and tissues.Shows nuclear translocation of VDR upon ligand binding.
Reporter Gene Assays Measures transcriptional activity of nuclear receptors like VDR.Falecalcitriol demonstrates higher transcriptional activation of VDR than calcitriol. core.ac.uk

Q & A

Q. What experimental methodologies are recommended for determining the molecular structure of Dfdm-calcitriol?

To determine molecular structure, use X-ray crystallography for precise atomic-level resolution or nuclear magnetic resonance (NMR) spectroscopy for solution-state analysis. For novel derivatives, combine these with mass spectrometry (MS) to confirm molecular weight and fragmentation patterns. Ensure purity via high-performance liquid chromatography (HPLC) and validate results against computational models (e.g., DFT calculations) .

Q. How can researchers design dose-response studies to evaluate this compound’s efficacy in vitro?

Use a gradient dilution approach across physiologically relevant concentrations (e.g., 1 nM–1 µM). Include positive controls (e.g., native calcitriol) and negative controls (vehicle-only). Measure outcomes like receptor binding (e.g., VDR affinity assays) or downstream biomarkers (e.g., CYP24A1 expression). Apply non-linear regression analysis to calculate EC50/IC50 values and assess statistical significance with ANOVA or t-tests .

Q. What are the best practices for ensuring reproducibility in this compound synthesis protocols?

Document all synthetic steps in detail, including solvent purity, reaction temperatures, and catalyst ratios. Use electronic lab notebooks (ELNs) for real-time data logging and version control. Validate intermediates via thin-layer chromatography (TLC) and final products with melting point analysis and spectroscopic data. Share protocols in supplementary materials with FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. Which cellular models are optimal for preliminary toxicity screening of this compound?

Prioritize primary human keratinocytes or HEK293 cells (expressing VDR) for mechanistic studies. Use MTT assays for viability and flow cytometry for apoptosis/necrosis profiling. Include LDH release assays to quantify membrane integrity. For tissue-specific toxicity, employ 3D organoid models to mimic in vivo conditions .

Q. How should researchers handle conflicting solubility data for this compound in different solvents?

Conduct solubility screens using USP-classified solvents (e.g., DMSO, ethanol, PEG-400) under controlled temperatures (25°C and 37°C). Validate results with dynamic light scattering (DLS) to detect aggregation. Cross-reference findings with computational solubility predictors (e.g., COSMO-RS) and publish raw data in repositories like Chemotion for transparency .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s pharmacokinetic (PK) data across species?

Perform allometric scaling to extrapolate human PK parameters from rodent data, adjusting for metabolic differences (e.g., CYP27B1 activity). Use PBPK modeling to simulate absorption/distribution. Validate with microsampling LC-MS/MS in multiple matrices (plasma, tissue homogenates). Publish conflicting datasets with metadata annotations (e.g., strain, diet, dosing regimen) to enable cross-study comparisons .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action in disease models?

Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data using pathway enrichment tools (e.g., Gene Ontology, KEGG). Apply machine learning (e.g., Random Forest) to identify biomarker clusters. Validate hypotheses with CRISPR-Cas9 knockout models of candidate genes. Deposit omics data in nmrXiv or RADAR4Chem with persistent identifiers .

Q. What statistical methods address variability in this compound’s receptor binding assays?

Use mixed-effects models to account for inter-experiment variability. Apply Bland-Altman analysis to assess agreement between technical replicates. For outlier detection, employ Grubbs’ test or ROUT method . Share raw binding curves and fitting parameters in supplementary files with step-by-step analysis scripts (e.g., Python/R code) .

Q. How to optimize in vivo experimental design for this compound’s anti-inflammatory effects?

Use randomized block designs to control for litter/age effects in murine models. Measure outcomes via multiplex cytokine assays (e.g., IL-6, TNF-α) and histopathology. Include sham-treated controls and blinded scoring. For translational relevance, incorporate disease activity indices (e.g., DAS28 for arthritis). Pre-register protocols on Open Science Framework to mitigate bias .

Q. What meta-analysis frameworks reconcile contradictory clinical trial data on this compound analogs?

Conduct a systematic review following PRISMA guidelines, extracting data from registries (ClinicalTrials.gov , EUCTR). Use random-effects models to pool effect sizes, assessing heterogeneity via I² statistics . Perform subgroup analyses by dosage, patient demographics, and trial duration. Publish negative findings in Zenodo to combat publication bias .

Methodological Notes

  • Data Management : Adhere to NFDI4Chem standards for ELNs and repositories. Include DMPs in grant proposals per EU/DFG requirements .
  • Ethical Compliance : For human-derived data, anonymize datasets and obtain ethics approval per EUR datateam guidelines .
  • Literature Synthesis : Use Chemotion ELN for collaborative annotation and Zotero for citation management .

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